molecular formula C7H6N4O B2540923 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 110714-14-2

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2540923
CAS No.: 110714-14-2
M. Wt: 162.152
InChI Key: RQOGBYHTYBWDIW-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both imidazole and pyridazinone moieties The imidazole ring is known for its presence in many biologically active molecules, while the pyridazinone ring is often associated with various pharmacological activities

Biochemical Analysis

Biochemical Properties

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as monoamine oxidase . The nature of these interactions often involves the binding of the imidazole ring to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream pathways that regulate cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the imidazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes, leading to inhibition or activation . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit enzymes involved in the breakdown of neurotransmitters, leading to altered levels of these signaling molecules . Additionally, it can affect the activity of enzymes in energy metabolism pathways, influencing cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydrazinopyridazine with imidazole derivatives under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines under hydrogenation conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

    Substitution: Halogenated reagents and strong bases or acids are often employed for substitution reactions.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydropyridazines.

    Substitution: Introduction of alkyl, aryl, or other functional groups onto the imidazole or pyridazinone rings.

Scientific Research Applications

6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Comparison with Similar Compounds

    Imidazole Derivatives: Compounds such as metronidazole and clotrimazole, which also contain the imidazole ring, are known for their antimicrobial properties.

    Pyridazinone Derivatives: Compounds like levosimendan and pimobendan, which contain the pyridazinone ring, are used for their cardiovascular effects.

Uniqueness: 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one is unique due to the combination of both imidazole and pyridazinone rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.

Properties

IUPAC Name

3-imidazol-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c12-7-2-1-6(9-10-7)11-4-3-8-5-11/h1-5H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOGBYHTYBWDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110714-14-2
Record name 6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9.93 g (0.055 mole) of 6-(1-imidazolyl)-3-chloropyridazine [prepared according to J. Med. Chem. 24, 59 (1981)] are boiled with 7.7 g (0.0781 mole) of fused potassium acetate in 114 ml of acetic acid under reflux for 10 hours and then evaporated to dryness under reduced pressure. The residue is taken up in 200 ml of chloroform, the precipitate is filtered off, washed 4 times with water, then with ether and diisopropyl ether and dried to give 4.9 g (55% yield) of the aimed product, m. p. 239°-240° C.
Quantity
9.93 g
Type
reactant
Reaction Step One
[Compound]
Name
fused potassium acetate
Quantity
7.7 g
Type
reactant
Reaction Step Two
Quantity
114 mL
Type
reactant
Reaction Step Three
Yield
55%

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